molecular formula C19H16O2 B3060772 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol CAS No. 809285-98-1

4'-(Benzyloxy)[1,1'-biphenyl]-3-ol

Cat. No. B3060772
CAS RN: 809285-98-1
M. Wt: 276.3 g/mol
InChI Key: CLNLNMWZWMOMNV-UHFFFAOYSA-N
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Description

“4’-(Benzyloxy)[1,1’-biphenyl]-3-ol” is an organic compound that belongs to the phenol family . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .

Scientific Research Applications

  • Liquid Crystalline Phases

    • 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol derivatives can form thermotropic and lyotropic smectic and columnar liquid crystalline phases, used in material science for creating novel mesogens (Kölbel, Tschierske, & Diele, 1998).
  • Antibacterial Agents

    • Derivatives of this compound have been synthesized and evaluated for antibacterial activity, showing promise as novel antibacterial agents (Moanță, 2014).
  • Pharmaceutical Intermediates

    • 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol is an important active pharmaceutical intermediate in the production of drugs like Ifenprodil and Buphenine (Yadav & Sowbna, 2012).
  • Ferroelectric Liquid Crystalline Polysiloxanes

    • This compound is used in synthesizing ferroelectric liquid crystalline polysiloxanes, which display rich mesomorphic behavior and are important in advanced materials research (Hsiue & Chen, 1995).
  • Tyrosinase Inhibitors

    • Biphenyl-based compounds, including derivatives of 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol, have shown significant anti-tyrosinase activities, suggesting potential use in treatments for conditions like hyperpigmentation (Kwong et al., 2017).
  • In Vitro Antimicrobial and Anti-Inflammatory Activities

    • Certain derivatives exhibit antimicrobial and anti-inflammatory activities, highlighting their potential in pharmaceutical applications (Devi, Yadav, & Singh, 2019).
  • Synthesis of Optically Active Compounds

    • Used in the synthesis of optically active compounds like 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones, which are relevant in asymmetric synthesis and pharmaceutical chemistry (Cammas et al., 1993).
  • Dielectric Properties in Liquid Crystals

    • Novel biphenyl-based compounds, including derivatives of 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol, have been synthesized to investigate their mesomorphic and dielectric properties, relevant in electronic and photonic materials (Canli et al., 2021).
  • Biphenyl Degradation by Microorganisms

    • Studies have shown that certain microorganisms can degrade biphenyl compounds, indicating potential applications in bioremediation and environmental science (Moody et al., 2002).
  • Monoamine Oxidase B Inhibitors

    • Benzyloxyphenyl derivatives, including 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol, have been investigated as selective monoamine oxidase B inhibitors, potentially useful in Parkinson's disease therapy (Yeon et al., 2018).
  • Luminescent Properties in Coordination Compounds

    • Lanthanide coordination compounds utilizing derivatives of 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol have been synthesized to study their luminescent properties, relevant in material science and sensor technologies (Sivakumar et al., 2010).

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNLNMWZWMOMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602449
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Benzyloxy)[1,1'-biphenyl]-3-ol

CAS RN

809285-98-1
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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